molecular formula C22H21ClN2O3S B2665722 {6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone CAS No. 1358458-72-6

{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone

Cat. No. B2665722
CAS RN: 1358458-72-6
M. Wt: 428.93
InChI Key: UKSUAUWBEBNQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the quinoline ring. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .


Chemical Reactions Analysis

The quinoline ring, sulfonyl group, and pyrrolidine ring in this compound can all participate in various chemical reactions . For example, the quinoline ring can undergo electrophilic aromatic substitution , and the sulfonyl group can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity, affecting its solubility in various solvents .

Scientific Research Applications

Organic Synthesis Techniques

  • Studies have explored the synthesis of various quinoline and sulfonamide derivatives, highlighting methods such as annulation reactions and condensation processes. These synthetic approaches are crucial for creating compounds with potential pharmacological activities (Yang et al., 2022), (Chang, Chen, & Tsai, 2018).

Chemical Characterization and Analysis

  • Research on sulfonoglycolipids and their analysis through techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) has provided insights into their structure and potential biological roles (Sassaki et al., 2001).

Photophysical and Photochemical Properties

  • The photophysical and photochemical properties of certain compounds have been investigated, with studies demonstrating how these properties can be harnessed in various scientific applications, including as photoremovable protecting groups for phosphates and sulfonic acids (Klán et al., 2002).

Potential Biological Applications

  • While specific biological applications of "{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone" were not directly identified, related compounds have been explored for their potential biological activities. This includes research on quinoline and sulfonamide derivatives as antimalarial agents and for their interactions with biological molecules (Lutz & Sanders, 1976).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, its mechanism of action would depend on the biological target it’s designed to interact with .

properties

IUPAC Name

[6-chloro-4-(3,5-dimethylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-14-9-15(2)11-17(10-14)29(27,28)21-18-12-16(23)5-6-20(18)24-13-19(21)22(26)25-7-3-4-8-25/h5-6,9-13H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSUAUWBEBNQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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